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Compound of Interest

Compound Name: 2,3-Diamino-6-chlorobenzonitrile

Cat. No.: B1427367 Get Quote

This technical guide provides a detailed analysis of the spectroscopic signature of 2,3-
Diamino-6-chlorobenzonitrile (C₇H₆ClN₃, Molecular Weight: 167.60 g/mol ), a key

intermediate in pharmaceutical synthesis. In the absence of extensive publicly available

experimental spectra for this specific molecule, this document leverages advanced predictive

modeling and comparative analysis with structurally similar compounds to construct a reliable

spectroscopic profile. This approach, rooted in established principles of chemical spectroscopy,

offers a robust framework for the identification and characterization of this compound in a

research and development setting.

Molecular Structure and Spectroscopic Overview
The unique arrangement of functional groups in 2,3-Diamino-6-chlorobenzonitrile—two

primary amino groups, a nitrile group, and a chlorine atom on a benzene ring—gives rise to a

distinct and interpretable spectroscopic fingerprint. Understanding this signature is paramount

for confirming synthesis, assessing purity, and elucidating reaction mechanisms.

Caption: Molecular structure of 2,3-Diamino-6-chlorobenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework

of a molecule. The predicted ¹H and ¹³C NMR spectra for 2,3-Diamino-6-chlorobenzonitrile
offer clear, assignable signals.
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Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and

the protons of the two amino groups. The chemical shifts are influenced by the electron-

donating nature of the amino groups and the electron-withdrawing effects of the nitrile and

chlorine substituents.

Predicted Chemical
Shift (ppm)

Multiplicity Integration Assignment

~ 7.3 - 7.5 Doublet 1H Aromatic H

~ 6.8 - 7.0 Doublet 1H Aromatic H

~ 5.0 - 6.0 Broad Singlet 2H -NH₂

~ 4.0 - 5.0 Broad Singlet 2H -NH₂

Predicted in DMSO-d₆.

The two aromatic protons are expected to appear as doublets due to coupling with each other.

The amino protons will likely appear as broad singlets, a characteristic feature due to

quadrupole broadening and potential hydrogen exchange.

Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the

molecule. The predicted chemical shifts are indicative of the electronic environment of each

carbon.
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Predicted Chemical Shift (ppm) Assignment

~ 150 - 155 C-NH₂

~ 140 - 145 C-NH₂

~ 130 - 135 Aromatic CH

~ 120 - 125 C-Cl

~ 115 - 120 Aromatic CH

~ 110 - 115 C-CN

~ 95 - 100 C-CN

Predicted in DMSO-d₆.

The carbons attached to the nitrogen atoms are expected to be the most deshielded, appearing

at the downfield end of the spectrum. The carbon bearing the nitrile group and the carbon

attached to the chlorine will also have characteristic chemical shifts.

Experimental Workflow for NMR Spectroscopy
A standard protocol for acquiring NMR spectra involves dissolving approximately 5-10 mg of

the sample in a deuterated solvent, such as DMSO-d₆ or CDCl₃, in a 5 mm NMR tube.[1]

Tetramethylsilane (TMS) is typically used as an internal standard.[2] For ¹H NMR, a sufficient

number of scans are acquired to achieve a good signal-to-noise ratio.[1] For ¹³C NMR, a

proton-decoupled pulse sequence is generally used to simplify the spectrum to single lines for

each carbon, requiring a greater number of scans.[1]

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

The IR spectrum of 2,3-Diamino-6-chlorobenzonitrile is expected to show characteristic

absorption bands for the N-H, C≡N, and C-Cl bonds, as well as for the aromatic ring.

Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Strong, Doublet N-H stretch (primary amine)

~ 2230 - 2210 Strong C≡N stretch (nitrile)

1620 - 1580 Medium Aromatic C=C stretch

1500 - 1400 Medium N-H bend (primary amine)

~ 800 - 750 Strong C-Cl stretch

The presence of two primary amino groups should give rise to a characteristic doublet in the N-

H stretching region. The nitrile group will produce a strong, sharp absorption band. The C-Cl

stretch is expected in the fingerprint region. The overall pattern of absorptions in the fingerprint

region will be unique to the substitution pattern of the aromatic ring. A study on 2-amino-4-

chlorobenzonitrile showed the C≡N stretch at 2211 cm⁻¹ and the N-H stretching bands at 3452

and 3363 cm⁻¹.[3]

Experimental Workflow for IR Spectroscopy
For solid samples, a common method for obtaining an IR spectrum is using a Fourier-

Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is

recorded. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample

with dry potassium bromide and pressing it into a transparent disk.[1] The spectrum is typically

recorded over a range of 4000 to 400 cm⁻¹.[1]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrometry Data
The electron ionization (EI) mass spectrum of 2,3-Diamino-6-chlorobenzonitrile is expected

to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. The

isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine

atom, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks.
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m/z Predicted Identity

167/169 [M]⁺ (Molecular Ion)

132 [M - Cl]⁺

105 [M - Cl - HCN]⁺

The fragmentation of the molecular ion is likely to involve the loss of a chlorine atom and the

subsequent loss of hydrogen cyanide (HCN) from the nitrile group. PubChemLite predicts a

monoisotopic mass of 167.02502 Da for the parent molecule.[4]

Experimental Workflow for Mass Spectrometry
For a volatile and thermally stable compound like 2,3-Diamino-6-chlorobenzonitrile, Gas

Chromatography-Mass Spectrometry (GC-MS) with electron ionization is a suitable technique.

The sample is injected into the gas chromatograph, where it is vaporized and separated from

other components. The separated compound then enters the mass spectrometer, where it is

ionized and fragmented. The resulting ions are separated by their mass-to-charge ratio and

detected.[5]

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of 2,3-Diamino-6-chlorobenzonitrile.
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Synthesis & Purification

Spectroscopic Analysis
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(2,3-Diamino-6-chlorobenzonitrile)
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(¹H and ¹³C) IR Spectroscopy Mass Spectrometry

Structure Elucidation
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Final Characterization Report

Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

Conclusion
This technical guide provides a comprehensive, albeit largely predictive, spectroscopic profile

of 2,3-Diamino-6-chlorobenzonitrile. By integrating predicted data with established

spectroscopic principles and comparative analysis of related structures, a reliable framework
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for the identification and characterization of this important chemical intermediate is established.

The provided methodologies for data acquisition serve as a practical guide for researchers in

the field. As experimental data for this compound becomes more widely available, it will be

valuable to compare it against the predictions outlined herein to further refine our

understanding of its spectroscopic properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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